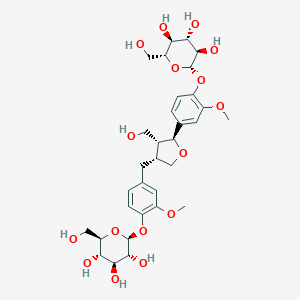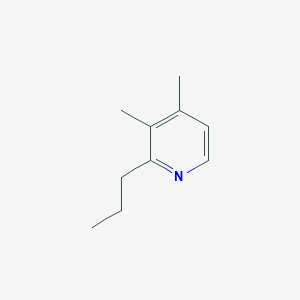
3,4-Dimethyl-2-propylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dimethyl-2-propylpyridine (DMPP) is a chemical compound that has gained significant attention in the field of agricultural research due to its ability to enhance the efficiency of nitrogen fertilizers. DMPP is classified as a nitrification inhibitor, which means that it slows down the conversion of ammonium to nitrate in soil, thereby reducing nitrogen loss and improving crop yields. In
Mecanismo De Acción
3,4-Dimethyl-2-propylpyridine works by inhibiting the activity of nitrosomonas and nitrobacter bacteria, which are responsible for the conversion of ammonium to nitrate in soil. By slowing down this process, 3,4-Dimethyl-2-propylpyridine reduces nitrogen loss and improves the availability of nitrogen for plant uptake.
Biochemical and Physiological Effects:
3,4-Dimethyl-2-propylpyridine has been found to have minimal toxic effects on plants and animals. It does not accumulate in plant tissues and is rapidly degraded in soil. However, it may have some impact on soil microbial communities, which can affect soil health and nutrient cycling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,4-Dimethyl-2-propylpyridine is a useful tool for studying nitrogen cycling in soil and its impact on plant growth. It allows researchers to manipulate the availability of nitrogen in soil and study its effects on plant physiology and growth. However, 3,4-Dimethyl-2-propylpyridine can be expensive and difficult to obtain in large quantities, which may limit its use in some experiments.
Direcciones Futuras
There are several areas of research that could benefit from further investigation of 3,4-Dimethyl-2-propylpyridine. These include:
1. Development of more efficient synthesis methods to reduce the cost of 3,4-Dimethyl-2-propylpyridine production.
2. Investigation of the long-term effects of 3,4-Dimethyl-2-propylpyridine on soil health and microbial communities.
3. Study of the effects of 3,4-Dimethyl-2-propylpyridine on different crop species and under different environmental conditions.
4. Development of new formulations of 3,4-Dimethyl-2-propylpyridine that can be applied more easily and effectively in the field.
5. Investigation of the potential of 3,4-Dimethyl-2-propylpyridine to reduce greenhouse gas emissions from agriculture.
Conclusion:
3,4-Dimethyl-2-propylpyridine is a promising tool for improving nitrogen use efficiency and reducing nitrogen loss in agriculture. Its mechanism of action and physiological effects have been extensively studied, and it has been shown to have minimal toxic effects on plants and animals. However, further research is needed to fully understand its impact on soil health and microbial communities and to optimize its use in different crop species and environmental conditions.
Métodos De Síntesis
3,4-Dimethyl-2-propylpyridine can be synthesized via various methods, including the reaction of 2,4,6-trimethylpyridine with propyl bromide in the presence of sodium hydride or the reaction of 2,4,6-trimethylpyridine with 1-bromopropane in the presence of potassium carbonate. The purity of the synthesized 3,4-Dimethyl-2-propylpyridine can be improved through recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
3,4-Dimethyl-2-propylpyridine has been extensively studied for its potential use in agriculture. It has been shown to improve nitrogen use efficiency and reduce nitrogen loss in various crops, including wheat, maize, rice, and vegetables. 3,4-Dimethyl-2-propylpyridine has also been found to increase crop yields and improve soil quality by reducing nitrate leaching and groundwater pollution.
Propiedades
Número CAS |
121259-18-5 |
|---|---|
Nombre del producto |
3,4-Dimethyl-2-propylpyridine |
Fórmula molecular |
C10H15N |
Peso molecular |
149.23 g/mol |
Nombre IUPAC |
3,4-dimethyl-2-propylpyridine |
InChI |
InChI=1S/C10H15N/c1-4-5-10-9(3)8(2)6-7-11-10/h6-7H,4-5H2,1-3H3 |
Clave InChI |
YFUQNCZHNJQKSP-UHFFFAOYSA-N |
SMILES |
CCCC1=NC=CC(=C1C)C |
SMILES canónico |
CCCC1=NC=CC(=C1C)C |
Sinónimos |
Pyridine,3,4-dimethyl-2-propyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



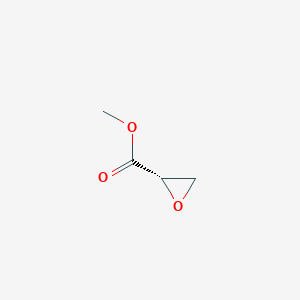



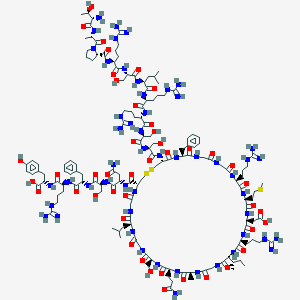

![(3S,7Ar)-3-tert-butyl-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazol-1-one](/img/structure/B38230.png)

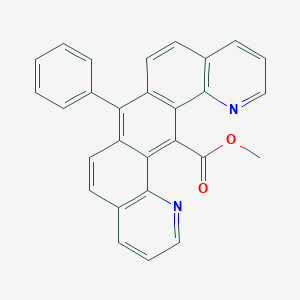
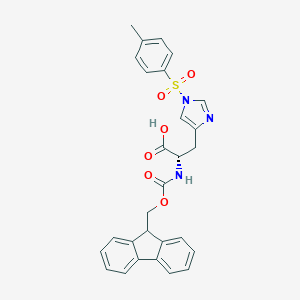

![N,N,N-Trimethyl-2-[(4-methylphenyl)(phenyl)methoxy]ethanaminium iodide](/img/structure/B38239.png)
